![molecular formula C16H26N2O2 B14351220 3-Piperidinemethanol, 1-[[3-(3-aminopropoxy)phenyl]methyl]- CAS No. 90287-78-8](/img/structure/B14351220.png)
3-Piperidinemethanol, 1-[[3-(3-aminopropoxy)phenyl]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Piperidinemethanol, 1-[[3-(3-aminopropoxy)phenyl]methyl]- is a complex organic compound with the molecular formula C16H26N2O2. This compound features a piperidine ring, a phenyl group, and an aminopropoxy side chain, making it a versatile molecule in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidinemethanol, 1-[[3-(3-aminopropoxy)phenyl]methyl]- typically involves multi-step organic reactions. One common method includes the reaction of piperidine with formaldehyde and a phenyl derivative under controlled conditions. The reaction may require catalysts such as palladium or nickel to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process may involve the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Piperidinemethanol, 1-[[3-(3-aminopropoxy)phenyl]methyl]- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-Piperidinemethanol, 1-[[3-(3-aminopropoxy)phenyl]methyl]- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and receptor binding due to its structural complexity.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Piperidinemethanol, 1-[[3-(3-aminopropoxy)phenyl]methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to desired therapeutic or chemical effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler analog with a six-membered ring containing nitrogen.
1-Methyl-3-piperidinemethanol: A derivative with a methyl group on the piperidine ring.
3-Hydroxymethyl-1-methylpiperidine: Another derivative with a hydroxymethyl group.
Uniqueness
3-Piperidinemethanol, 1-[[3-(3-aminopropoxy)phenyl]methyl]- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural complexity allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
90287-78-8 |
|---|---|
Molecular Formula |
C16H26N2O2 |
Molecular Weight |
278.39 g/mol |
IUPAC Name |
[1-[[3-(3-aminopropoxy)phenyl]methyl]piperidin-3-yl]methanol |
InChI |
InChI=1S/C16H26N2O2/c17-7-3-9-20-16-6-1-4-14(10-16)11-18-8-2-5-15(12-18)13-19/h1,4,6,10,15,19H,2-3,5,7-9,11-13,17H2 |
InChI Key |
CYDBSEFVABUCGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)OCCCN)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-Methyl-3-(propan-2-yl)cyclopentyl]methanol](/img/structure/B14351148.png)
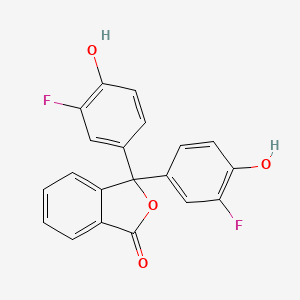
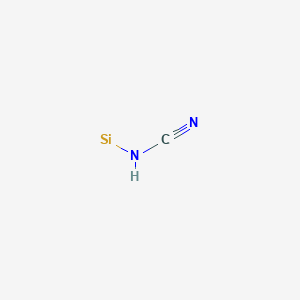
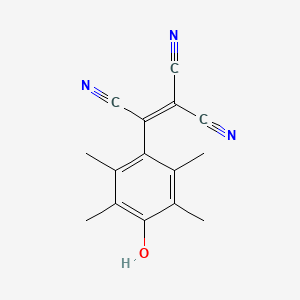
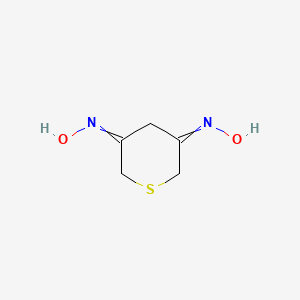
![2-[(2-Chloroethyl)sulfanyl]-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14351170.png)
![2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine](/img/structure/B14351181.png)
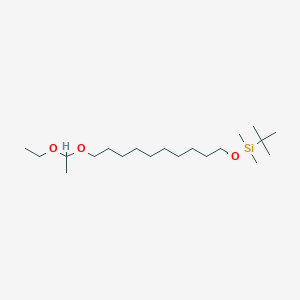
![2,7-Dimethoxybicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14351187.png)
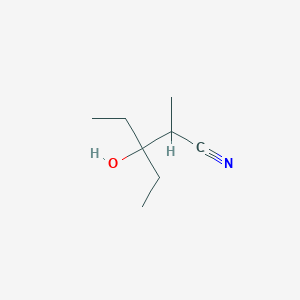
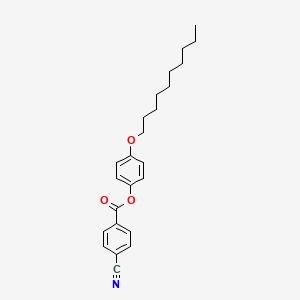

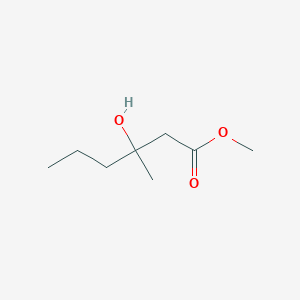
![N,N'-[(4-Acetamido-1,3-phenylene)disulfonyl]diacetamide](/img/structure/B14351232.png)
